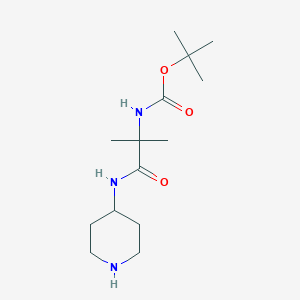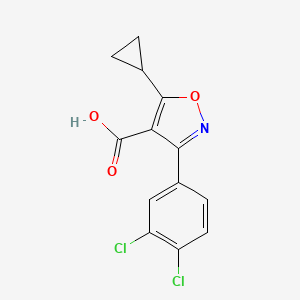
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid typically involves the condensation of 3,4-dichlorophenyl isocyanate with appropriate aniline intermediates . The reaction conditions often include the use of basic hydrolysis to obtain the desired isoxazole carboxylic acid analogue .
Industrial Production Methods
Industrial production methods for this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been used in the discovery and design of selective S1P3 receptor allosteric agonists . The compound binds to these receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 5-Cyclopropylisoxazole-3-carboxylic acid
- 3-(2,6-Dichloro-phenyl)-5-isopropyl-isoxazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid is unique due to its specific structural features, such as the cyclopropyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H9Cl2NO3 |
|---|---|
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
5-cyclopropyl-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-8-4-3-7(5-9(8)15)11-10(13(17)18)12(19-16-11)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI-Schlüssel |
BAEBEVZWGDFYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=NO2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)

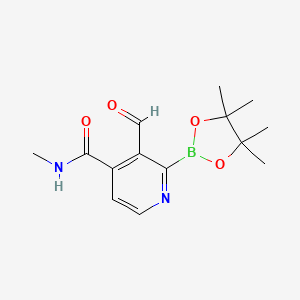
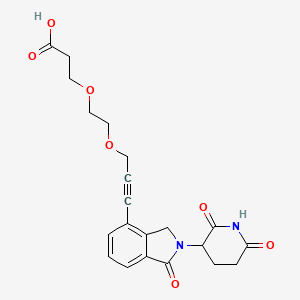
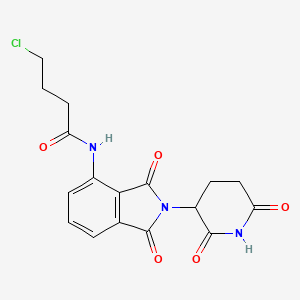
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)


![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)


